molecular formula C18H14FN3O B12160422 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B12160422
M. Wt: 307.3 g/mol
InChI Key: CXPLJKDNJNMCLX-UHFFFAOYSA-N
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Description

    2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide: , is a synthetic organic compound.

  • Its chemical formula is

    C18H13FN2O\text{C}_{18}\text{H}_{13}\text{FN}_2\text{O}C18​H13​FN2​O

    .
  • The compound features two indole moieties connected by an acetamide linker.
  • Indole derivatives often exhibit diverse biological activities due to their aromatic nature and potential for hydrogen bonding.
  • FLICA’s unique structure makes it an interesting candidate for further investigation.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and relevant structure-activity relationships (SAR).

    Chemical Structure and Properties

    The molecular formula of the compound is C16H14FN3OC_{16}H_{14}FN_3O, and it has a molecular weight of 283.30 g/mol. The presence of the fluorine atom and the indole moieties are critical for its biological activity.

    Anticancer Properties

    Recent studies have demonstrated that compounds with indole structures exhibit significant anticancer properties. The synthesized compound was tested against various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma).

    Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

    CompoundCell LineIC50 (µM)
    This compoundHL601.53
    This compoundHCT11628.0

    The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited a strong inhibitory effect on HL60 cells, with an IC50 value of 1.53 µM , while showing reduced activity against HCT116 cells with an IC50 value of 28.0 µM .

    The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that indole derivatives can modulate various signaling pathways involved in cell survival and proliferation, including:

    • Inhibition of anti-apoptotic proteins : Indole compounds may downregulate Bcl-2 family proteins, promoting apoptosis.
    • Activation of caspases : Inducing caspase cascade activation leading to programmed cell death.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications on the indole structure significantly influence biological activity. The introduction of fluorine enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.

    Key Observations:

    • Fluorine Substitution : The presence of fluorine at the 6-position on the indole ring increases potency against certain cancer cell lines.
    • Indole Moiety : The N-(1H-indol-4-yl) group is crucial for maintaining activity, suggesting that both indole rings contribute synergistically to the compound's effectiveness.

    Case Studies

    A study published in MDPI highlighted a series of indole derivatives, including our compound, demonstrating significant anti-proliferative effects across various cancer types. The study utilized a luminescent assay to measure cell viability and reported that compounds with dual indole structures showed enhanced activity compared to single indole derivatives .

    Properties

    Molecular Formula

    C18H14FN3O

    Molecular Weight

    307.3 g/mol

    IUPAC Name

    2-(6-fluoroindol-1-yl)-N-(1H-indol-4-yl)acetamide

    InChI

    InChI=1S/C18H14FN3O/c19-13-5-4-12-7-9-22(17(12)10-13)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23)

    InChI Key

    CXPLJKDNJNMCLX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)F

    Origin of Product

    United States

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